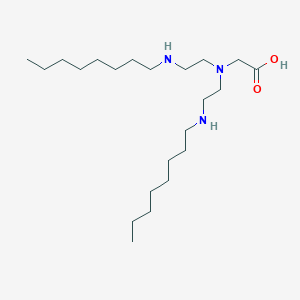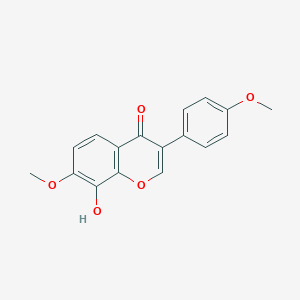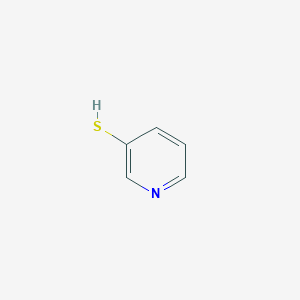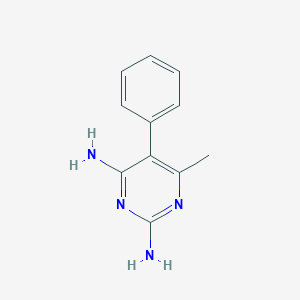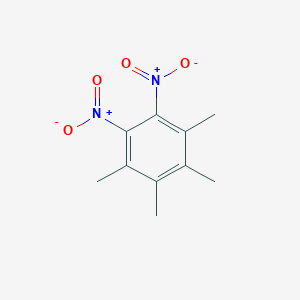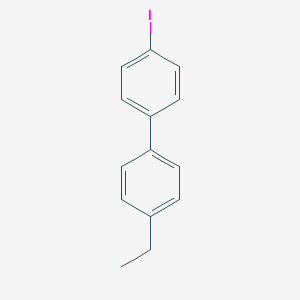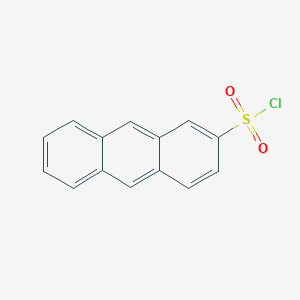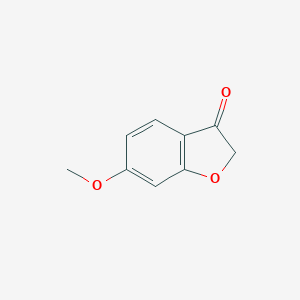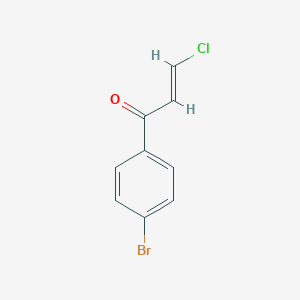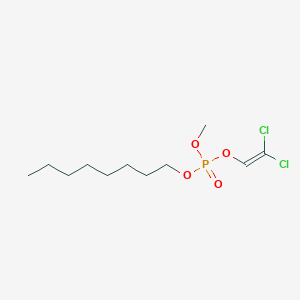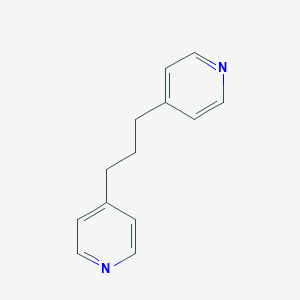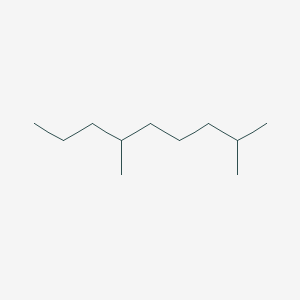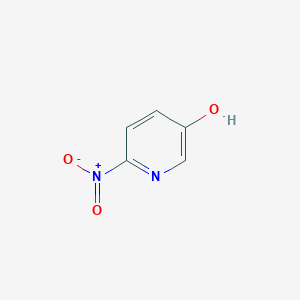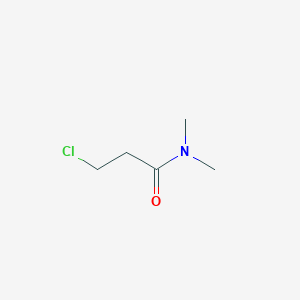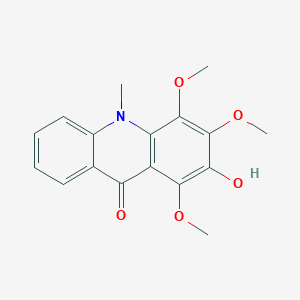
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one (also known as acridone) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of acridone is not fully understood, but it is thought to involve the inhibition of protein kinase C activity, which leads to the inhibition of cell growth and differentiation. Additionally, acridone may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Acridone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, acridone has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Acridone has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acridone in lab experiments is that it is a naturally occurring compound, which makes it more readily available than synthetic compounds. Additionally, acridone has been studied extensively, so there is a wealth of information available on its properties and potential applications. However, one limitation of using acridone in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on acridone. For example, future studies could focus on the development of more efficient synthesis methods for acridone, which could make it more readily available for scientific research. Additionally, further studies could explore the potential use of acridone as an anticancer agent, as well as its potential as a fluorescent probe for the detection of DNA and RNA. Finally, future studies could focus on the development of new applications for acridone, such as its use in the development of new drugs or as a tool for studying the mechanisms of cell growth and differentiation.
Métodos De Síntesis
Acridone can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylacetic acid with o-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and then oxidation of the amino group to a hydroxyl group. Another method involves the reaction of 2-methoxyphenylacetic acid with phthalic anhydride, followed by reduction of the resulting phthalimide to an amino acid, and then oxidation of the amino group to a hydroxyl group.
Aplicaciones Científicas De Investigación
Acridone has been found to exhibit a range of interesting scientific research applications. For example, it has been studied as an inhibitor of protein kinase C, which is involved in the regulation of cell growth and differentiation. Acridone has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, acridone has been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Propiedades
Número CAS |
17014-62-9 |
|---|---|
Nombre del producto |
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one |
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
2-hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)16(22-3)17(23-4)14(20)15(11)21-2/h5-8,20H,1-4H3 |
Clave InChI |
ZGHQWLGOWLOMIG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC |
Sinónimos |
2-Hydroxy-1,3,4-trimethoxy-10-methyl-9(10H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



